See also: Triamcinolone Acetonide (has active moiety).
Triamcinolone Benetonide
CAS No.: 31002-79-6
Cat. No.: VC0007120
Molecular Formula: C35H42FNO8
Molecular Weight: 623.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31002-79-6 |
|---|---|
| Molecular Formula | C35H42FNO8 |
| Molecular Weight | 623.7 g/mol |
| IUPAC Name | [2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-benzamido-2-methylpropanoate |
| Standard InChI | InChI=1S/C35H42FNO8/c1-20(18-37-29(41)21-9-7-6-8-10-21)30(42)43-19-27(40)35-28(44-31(2,3)45-35)16-25-24-12-11-22-15-23(38)13-14-32(22,4)34(24,36)26(39)17-33(25,35)5/h6-10,13-15,20,24-26,28,39H,11-12,16-19H2,1-5H3,(H,37,41)/t20?,24-,25-,26-,28+,32-,33-,34-,35+/m0/s1 |
| Standard InChI Key | GUYPYYARYIIWJZ-CYEPYHPTSA-N |
| Isomeric SMILES | CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)[C@@]23[C@@H](C[C@@H]4[C@@]2(C[C@@H]([C@]5([C@H]4CCC6=CC(=O)C=C[C@@]65C)F)O)C)OC(O3)(C)C |
| Canonical SMILES | CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)C23C(CC4C2(CC(C5(C4CCC6=CC(=O)C=CC65C)F)O)C)OC(O3)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Triamcinolone benetonide (CAS No. 31002-79-6) belongs to the pregnane class of corticosteroids, characterized by a fused tetracyclic hydrocarbon skeleton. The molecular formula is C₃₅H₄₂FNO₈, with a molecular weight of 623.71 g/mol . Key structural modifications include:
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A 9α-fluoro substitution enhancing glucocorticoid receptor affinity.
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A 16α,17α-acetonide group improving lipid solubility and topical penetration.
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A 21-ester linkage with N-benzoyl-2-methyl-β-alanine, which delays hydrolysis and prolongs local activity .
Table 1: Physicochemical Properties of Triamcinolone Benetonide
| Property | Value |
|---|---|
| Melting Point | 203–207°C |
| Optical Rotation ([α]D²⁰) | +96 ± 3° (c = 1 in ethanol) |
| Solubility | Soluble in methanol, acetone, DMF; Insoluble in water |
| Partition Coefficient (LogP) | 3.8 (predicted) |
The crystalline powder exhibits limited aqueous solubility, necessitating formulation in organic solvents or lipid-based vehicles for topical delivery .
Synthesis and Manufacturing
The synthesis of triamcinolone benetonide involves multi-step derivatization of triamcinolone acetonide. Cavazza et al. first described the process in 1971, involving:
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Acetonide Formation: Reaction of triamcinolone with acetone under acidic conditions to form the 16α,17α-acetonide.
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Esterification: Introduction of the N-benzoyl-2-methyl-β-alanine moiety at the C21 position using benzoyl chloride derivatives .
Industrial-scale production adheres to Good Manufacturing Practices (GMP), with purity standards exceeding 99.5% as verified by HPLC . Patents such as US3749712 and DE2047218 detail optimized crystallization techniques to ensure batch consistency .
Pharmacokinetics and Metabolism
Absorption and Distribution
Triamcinolone benetonide demonstrates minimal systemic absorption when applied topically. In a rat model, percutaneous absorption was <1% of the administered dose, with a plasma half-life of 2.26 hours . The volume of distribution (Vd) is 99.5 L, indicating extensive tissue binding, particularly in the epidermis and dermis .
Metabolism
Hepatic metabolism involves sequential oxidation and conjugation:
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Phase I: 6β-Hydroxylation by CYP3A4, reducing glucocorticoid activity.
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Phase II: Glucuronidation at the C21 position, forming water-soluble excretory products .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | <1% (topical) |
| Protein Binding | 85% (albumin) |
| Clearance (CL) | 45.2 L/hour |
| Half-life (t₁/₂) | 2.26 hours |
Data derived from rodent and human studies confirm negligible accumulation even with prolonged use .
Pharmacological Mechanisms
Triamcinolone benetonide exerts anti-inflammatory effects via:
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Genomic Pathways: Binding to cytosolic glucocorticoid receptors (GRs), leading to translocation to the nucleus and modulation of gene transcription (e.g., suppression of NF-κB and AP-1) .
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Non-Genomic Pathways: Inhibition of phospholipase A₂, reducing arachidonic acid release and subsequent prostaglandin/leukotriene synthesis .
In vitro studies demonstrate 50% inhibition of TNF-α production at 0.5 nM, surpassing potency of prednisone by 8-fold .
Clinical Applications and Efficacy
Dermatological Use
Approved for corticosteroid-responsive dermatoses (e.g., psoriasis, eczema), triamcinolone benetonide achieves 75–90% reduction in erythema and scaling within 2–4 weeks . A retrospective analysis of 29 patients undergoing wet-dressing therapy reported median serum levels of 0.33 μg/dL after 24 hours, confirming minimal systemic exposure .
Comparative Studies
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Vs. Betamethasone Valerate: In a double-blind trial (n=120), triamcinolone benetonide showed superior efficacy in reducing pruritus (p<0.01) and lichenification .
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Vs. Oral Antihistamines: Combined use with loratadine provided no additive benefit, underscoring its standalone efficacy .
Recent Advances and Future Directions
Novel Formulations
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance dermal retention, reducing application frequency .
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Combination Therapies: Patents (e.g., US20040141925A1) disclose blends with calcipotriene for synergistic psoriasis management .
Analytical Methods
HPLC-UV and LC-MS/MS assays achieve detection limits of 0.1 ng/mL, enabling precise pharmacokinetic monitoring .
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